molecular formula C15H9ClN2O3S B6082572 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No.: B6082572
M. Wt: 332.8 g/mol
InChI Key: WNBWWPFUNFAJHF-UHFFFAOYSA-N
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Description

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a benzothiophene ring system, which is a sulfur-containing aromatic ring fused to a benzene ring. The compound also contains a nitro group, a chloro group, and a phenyl group attached to the benzothiophene core. It has a molecular formula of C15H9ClN2O3S and a molecular weight of 332.76 g/mol .

Preparation Methods

The synthesis of 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzothiophene derivative followed by chlorination and subsequent amide formation with aniline. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzothiophene ring system can interact with enzymes and receptors, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives such as:

Properties

IUPAC Name

3-chloro-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3S/c16-13-11-7-6-10(18(20)21)8-12(11)22-14(13)15(19)17-9-4-2-1-3-5-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBWWPFUNFAJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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